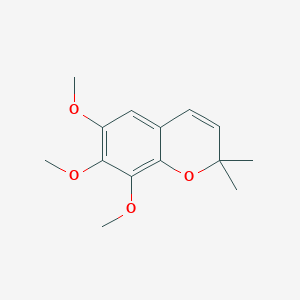

6,7,8-Trimethoxy-2,2-dimethylchromene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylripariochromene A is a 1-benzopyran.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6,7,8-trimethoxy-2,2-dimethylchromene. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. For instance, a derivative of this compound was shown to have significant cytotoxic effects on various cancer cell lines, suggesting its utility in developing new anticancer therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This activity suggests potential applications in treating inflammatory diseases .

Insect Growth Regulator

This compound has been identified as an insect growth regulator (IGR). Its mechanism involves disrupting the hormonal balance in insects, leading to developmental abnormalities or mortality. This property makes it a candidate for use in pest control strategies that minimize environmental impact compared to traditional pesticides .

Herbicidal Properties

The compound exhibits herbicidal activity against various plant species by inhibiting their growth and development. Research has shown that it can effectively reduce the viability of certain weeds, making it a potential alternative for sustainable agricultural practices .

Polymer Synthesis

In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its unique chromene structure allows for the development of materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for packaging and construction industries .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Cyclization and Ring-Closure Reactions

The synthesis of chromene derivatives often involves cyclization strategies. For 6,7,8-trimethoxy-2,2-dimethylchromene, copper-catalyzed intramolecular alkyne-carbonyl metathesis is a plausible route. In analogous systems, alkynols undergo cyclization with salicyl-N-tosylhydrazones under Cu(II) catalysis to form chromenes (Scheme 1, ). The methoxy groups enhance electron density, facilitating nucleophilic attack during ring closure. Reaction conditions typically involve:

-

Catalyst : Cu(ClO₄)₂

-

Solvent : Toluene/dioxane (1:4)

-

Temperature : 60°C

Yields depend on substituents; electron-withdrawing groups (e.g., nitro) reduce efficiency .

Electrophilic Aromatic Substitution

The methoxy groups activate the aromatic ring toward electrophilic substitution. Predicted reactivity includes:

| Reaction Type | Position | Conditions | Product |

|---|---|---|---|

| Nitration | Para to OMe | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative |

| Halogenation (Br₂/Fe) | Ortho/para | FeBr₃, CH₂Cl₂, RT | Mono-/di-brominated chromene |

| Sulfonation | Para | H₂SO₄, SO₃, 50°C | Sulfonic acid derivative |

Steric hindrance from the 2,2-dimethyl group limits substitution at adjacent positions .

Nucleophilic Substitution and Functionalization

The chromene scaffold can undergo nucleophilic substitution at activated positions. For example:

-

Halogenation followed by substitution :

Transition Metal-Catalyzed Cross-Coupling

Palladium or iron catalysts enable coupling reactions:

-

Suzuki-Miyaura coupling : Aryl boronic acids react with halogenated chromenes.

-

Heck reaction : Alkenes couple to brominated derivatives.

Iron-mediated [3 + 3] annulation (Scheme 5, ) with 2-(2-ethynyl)phenoxy ketones could extend the chromene framework .

Radical Reactions

Cobalt(III)-carbene radical intermediates (Scheme 13, ) may participate in hydrogen atom transfer (HAT) processes, forming ortho-quinone methides. These intermediates dimerize or react with alkenes/alkynes .

Acid/Base-Mediated Transformations

-

Demethylation : Under strong acids (e.g., BBr₃), methoxy groups convert to hydroxyls.

-

Hydrolysis : The chromene ring may open under acidic conditions to form diols or ketones .

Biological Activity and Reactivity

The compound’s antifungal and enzyme-inhibitory activities (e.g., α-glucosidase) involve:

-

Hydrogen bonding : Methoxy groups interact with Asp203/Thr205 residues (Table 1, ).

-

Hydrophobic interactions : Dimethyl groups engage with Phe575/Tyr299 .

Table 1: Key Reaction Pathways and Catalytic Systems

Mechanistic Insights

-

Cyclization : Proceeds via vinyl cation intermediates (1.2.1-B, ), followed by electrocyclic ring-opening.

-

Radical pathways : Cobalt(III)-carbene radicals mediate HAT steps (Scheme 13, ).

-

Enantioselective organocatalysis : Chiral catalysts (e.g., 43, ) control π-allylpalladium intermediates for asymmetric synthesis .

Propriétés

Formule moléculaire |

C14H18O4 |

|---|---|

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

6,7,8-trimethoxy-2,2-dimethylchromene |

InChI |

InChI=1S/C14H18O4/c1-14(2)7-6-9-8-10(15-3)12(16-4)13(17-5)11(9)18-14/h6-8H,1-5H3 |

Clé InChI |

OZQYZUMHJKYJEK-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=CC(=C(C(=C2O1)OC)OC)OC)C |

SMILES canonique |

CC1(C=CC2=CC(=C(C(=C2O1)OC)OC)OC)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.